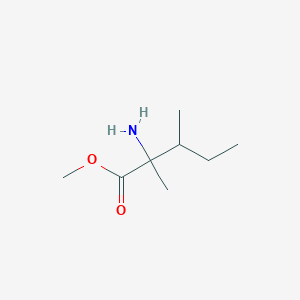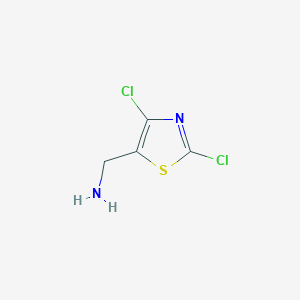
(2,4-Dichlorothiazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichlorothiazol-5-yl)methanamine is a chemical compound with the molecular formula C4H4Cl2N2S It belongs to the class of thiazole derivatives, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorothiazol-5-yl)methanamine typically involves the chlorination of thiazole derivatives. One common method is the reaction of 2-aminothiazole with chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 2 and 4 positions of the thiazole ring. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dichlorothiazol-5-yl)methanamine undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hypervalent iodine reagents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
(2,4-Dichlorothiazol-5-yl)methanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2,4-Dichlorothiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chlorothiazol-5-yl)methanamine: Similar structure but with only one chlorine atom.
(4-Methylthiazol-2-yl)methanamine: Contains a methyl group instead of chlorine atoms.
(2,4-Disubstituted thiazoles): Various derivatives with different substituents at the 2 and 4 positions.
Uniqueness
(2,4-Dichlorothiazol-5-yl)methanamine is unique due to the presence of two chlorine atoms at the 2 and 4 positions of the thiazole ring. This structural feature imparts distinct chemical properties and reactivity compared to other thiazole derivatives. The compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C4H4Cl2N2S |
|---|---|
Molekulargewicht |
183.06 g/mol |
IUPAC-Name |
(2,4-dichloro-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C4H4Cl2N2S/c5-3-2(1-7)9-4(6)8-3/h1,7H2 |
InChI-Schlüssel |
ZJTWVOWQPCIXHF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(N=C(S1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13493077.png)



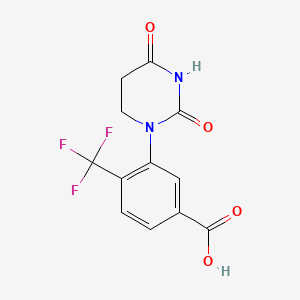
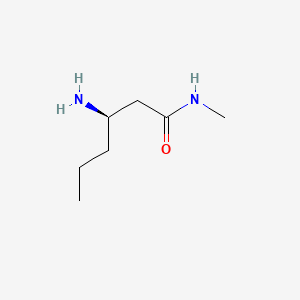
![{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride](/img/structure/B13493111.png)
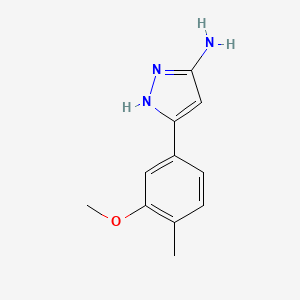

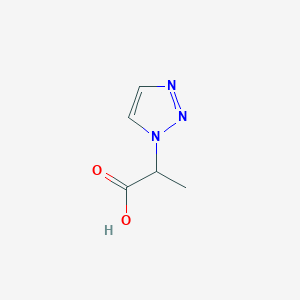
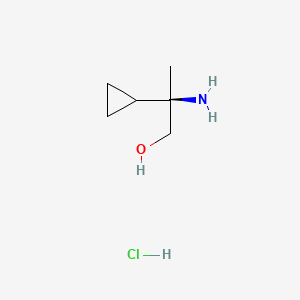
![6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride](/img/structure/B13493141.png)
